molecular formula C5H7ClO B14626410 5-Chloropent-4-enal CAS No. 54814-14-1

5-Chloropent-4-enal

Cat. No.: B14626410
CAS No.: 54814-14-1
M. Wt: 118.56 g/mol
InChI Key: XEMSZSSOMTXAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropent-4-enal is an organic compound with the molecular formula C₅H₇ClO It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pent-4-enal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropent-4-enal can be achieved through several methods. One common approach involves the chlorination of pent-4-enal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloropentanoic acid.

    Reduction: 5-Chloropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloropent-4-enal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-3-enal: Similar structure but with the chlorine atom at a different position.

    5-Chloropent-2-enal: Another positional isomer with distinct reactivity.

    5-Chloropentanoic acid: The oxidized form of 5-Chloropent-4-enal.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

CAS No.

54814-14-1

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

5-chloropent-4-enal

InChI

InChI=1S/C5H7ClO/c6-4-2-1-3-5-7/h2,4-5H,1,3H2

InChI Key

XEMSZSSOMTXAAF-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)C=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.